2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
Description
2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS: Not explicitly provided; referenced as discontinued in ) is a secondary amine compound featuring a piperazine ring linked to a pentanol chain via a methylene group. Its dihydrochloride salt form enhances solubility and stability, typical of pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
2-piperazin-1-ylpentan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-3-9(8-12)11-6-4-10-5-7-11;;/h9-10,12H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRFIACPMBQBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Piperazine
- Starting materials: Piperazine and a 5-carbon chain bearing a leaving group at the terminal position (e.g., 5-bromopentan-1-ol or a protected derivative).
- Reaction conditions: Typically carried out in polar aprotic solvents such as acetonitrile or N-methylpyrrolidone (NMP) with a base like potassium carbonate (K2CO3) to scavenge the acid generated.
- Temperature: Room temperature to reflux (25–80 °C) depending on the reactivity of the alkylating agent.
- Mechanism: Nucleophilic substitution (SN2) where the piperazine nitrogen attacks the electrophilic carbon bearing the leaving group.
Example from related literature: Condensation of piperazine with alkyl bromides in acetonitrile with K2CO3 has been used to prepare piperazine dihydrochloride salts.
Hydroxyl Group Introduction and Protection
- If the hydroxyl group is sensitive or reactive under alkylation conditions, it can be protected as a tetrahydropyranyl (THP) ether or similar protecting group.
- After alkylation, the protecting group is removed under acidic conditions to yield the free alcohol.
- Alternatively, the hydroxyl group can be introduced post-alkylation by reduction of a corresponding aldehyde or ester intermediate using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Salt Formation (Dihydrochloride)
- The free base amine is dissolved in anhydrous solvents like methanol or ethanol.
- A 4 M solution of hydrogen chloride in dioxane or gaseous HCl is added dropwise under cooling.
- The resulting dihydrochloride salt precipitates out and is collected by filtration.
- The salt form enhances the compound's stability and water solubility, which is critical for pharmaceutical applications.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Piperazine + 5-bromopentan-1-ol, K2CO3, MeCN, reflux | N-alkylated piperazine intermediate |
| 2 | Acidic deprotection (if hydroxyl protected) | Free 2-(piperazin-1-yl)pentan-1-ol |
| 3 | HCl in dioxane, cooling | 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride salt |
Analytical and Purification Techniques
- Purification: Recrystallization from methanol or ethanol is common to purify the dihydrochloride salt.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. The dihydrochloride salt shows characteristic shifts due to protonation.
- Yield: Reported yields for similar piperazine alkylation reactions range from 60% to 85% depending on the alkylating agent and reaction conditions.
Research Findings and Optimization Notes
- The choice of solvent and base critically influences the alkylation efficiency and selectivity toward mono- versus dialkylated products.
- Protecting groups for the hydroxyl moiety prevent side reactions during the alkylation step.
- Salt formation with hydrochloric acid is typically quantitative and improves compound handling.
- Scale-up of this synthesis is feasible with standard organic synthesis equipment and conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Piperazine source | Commercially available | High purity preferred |
| Alkylating agent | 5-bromopentan-1-ol or protected analog | Bromide preferred for good leaving group |
| Base | Potassium carbonate (K2CO3) | Scavenges HBr, mild base |
| Solvent | Acetonitrile, NMP | Polar aprotic solvents enhance SN2 |
| Temperature | 25–80 °C | Reflux for less reactive substrates |
| Hydroxyl protection | THP or TBDMS (optional) | Protects alcohol during alkylation |
| Deprotection | Acidic conditions (e.g., HCl in MeOH) | Removes protecting group cleanly |
| Salt formation | HCl in dioxane or gaseous HCl | Forms stable dihydrochloride salt |
| Purification | Recrystallization from alcohols | Yields pure crystalline salt |
| Yield range | 60–85% | Depends on substrate and scale |
This synthesis approach is supported by analogous piperazine derivatives preparation protocols documented in peer-reviewed medicinal chemistry literature. While no direct large-scale industrial preparation of this compound was found, the described methods are robust and adaptable for laboratory and pilot-scale synthesis.
If further detailed mechanistic studies or process optimizations are required, techniques such as flow chemistry or microwave-assisted synthesis could be explored, as demonstrated in related bicyclic amine syntheses.
Chemical Reactions Analysis
Substitution Reactions
The piperazine moiety facilitates nucleophilic substitution, enabling the formation of derivatives via reaction with electrophiles.
Example Synthesis :
Reaction with benzyl chloride in anhydrous ethanol at 65°C yields 1-benzylpiperazine derivatives in >90% yield after purification .
Oxidation and Reduction
The hydroxyl and amine groups participate in redox reactions:
Key Finding :
Catalytic hydrogenation of 5-(5-(4-chlorophenyl)furan-3-yl)pent-4-yn-1-ol derivatives using Pd/C yields saturated pentanol derivatives in quantitative yields .
Condensation Reactions
The primary amine group reacts with carbonyl compounds to form Schiff bases:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| Thiophen-2-yl carbaldehyde | Ethanol, reflux | Tetradentate NNNS Schiff bases (e.g., L1–L3) |
Example :
Condensation of 2-(piperazin-1-yl)ethanamine with 5-bromothiophen-2-yl carbaldehyde produces L3 in high yields (>85%) .
Salt Formation and Acid-Base Reactions
The dihydrochloride form enhances aqueous solubility and stability:
Mechanistic Insight :
Protonation of the piperazine nitrogen atoms increases electrophilicity, favoring nucleophilic substitutions in acidic media .
Complexation and Chelation
The compound acts as a ligand in coordination chemistry:
| Metal Ion | Conditions | Complex Type | Reference |
|---|---|---|---|
| Transition metals (e.g., Cu²⁺, Fe³⁺) | Ethanol/water mixtures | Octahedral or tetrahedral complexes (confirmed by UV-Vis and EPR) |
Application :
Schiff base derivatives of this compound exhibit antimicrobial and catalytic properties .
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Neurological Disorders:
Due to its biological activity, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride may serve as a lead compound in the development of drugs targeting neurological disorders or infections. Its structural features allow for potential interactions with various biological targets.
Schiff Base Synthesis:
The compound has been utilized in synthesizing Schiff bases, which have shown promise as pancreatic lipase inhibitors. In studies comparing these Schiff bases to Orlistat, a known lipase inhibitor, the synthesized compounds exhibited comparable or enhanced inhibitory activity. This suggests potential applications in obesity management and metabolic disorder treatments.
Research indicates that compounds containing piperazine moieties often exhibit significant biological activities. Some notable activities include:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences and similarities with piperazine-based dihydrochloride salts:
Therapeutic and Pharmacological Profiles
- Cetirizine/Levocetirizine : Second-generation antihistamines with minimal sedation due to reduced blood-brain barrier penetration. Used for allergic rhinitis and urticaria .
- Hydroxyzine : First-generation antihistamine with strong sedative, anxiolytic, and antiemetic effects .
- The pentanol chain may increase lipophilicity, affecting absorption and half-life.
Physicochemical and Research Findings
- Solubility and Stability: Dihydrochloride salts generally improve aqueous solubility. Cetirizine and Levocetirizine are formulated for oral bioavailability, while Hydroxyzine’s ethanol group may enhance CNS penetration .
- Research Applications: Cetirizine has been studied in nanocarriers (e.g., zinc-layered hydroxide nanoparticles) for controlled release . Hydroxyzine is analyzed via titrimetric methods, reflecting its stability in acidic conditions . Piperazine derivatives like 2-[4-(Fmoc)piperazin-1-yl]acetic acid are utilized in solid-phase peptide synthesis .
Key Differences and Limitations
- Generational Classification : Cetirizine/Levocetirizine (second-gen) vs. Hydroxyzine (first-gen) dictates sedation profiles.
- Substituent Effects : Aromatic groups in Cetirizine/Levocetirizine enhance receptor affinity, while 2-(Piperazin-1-yl)pentan-1-ol’s aliphatic chain may limit target specificity.
Biological Activity
2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS Number: 1354954-09-8) is an organic compound characterized by a piperazine moiety attached to a pentan-1-ol side chain. This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The chemical formula for this compound is C₉H₂₂Cl₂N₂O, with a molecular weight of approximately 245.19 g/mol. As a dihydrochloride salt, it exhibits enhanced solubility in water, which is beneficial for various biological applications.
CNS Activity
Research indicates that the structural features of this compound suggest potential central nervous system (CNS) activity. Compounds with piperazine rings are often linked to neuropharmacological effects, including anxiolytic and antidepressant activities.
Inhibition of Pancreatic Lipase
This compound has been utilized in the synthesis of Schiff bases that exhibit promising activity as pancreatic lipase inhibitors. In comparative studies, these Schiff bases showed enhanced inhibitory effects compared to Orlistat, a well-known lipase inhibitor. The ability to inhibit pancreatic lipase suggests potential applications in managing obesity and metabolic disorders.
Table 1: Summary of Biological Activities
Research Insights
A study highlighted that compounds with piperazine structures often demonstrate significant biological activities including antitumor, antibacterial, and antifungal properties. For instance, derivatives synthesized from piperazine have shown promising results against various bacterial strains and fungi .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, and how can purity be maximized?
- Methodology :
- Step 1 : Start with nucleophilic substitution between pentanol derivatives and piperazine, followed by dihydrochloride salt formation via HCl gas or aqueous HCl .
- Step 2 : Use column chromatography (silica gel, methanol/dichloromethane gradient) for purification. Monitor purity via TLC (Rf ~0.3 in 10% MeOH/CH2Cl2) .
- Step 3 : Confirm structure using -NMR (e.g., δ 2.8–3.2 ppm for piperazine protons) and LC-MS (ESI+ for molecular ion at m/z ~263 + HCl adducts) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodology :
- Prepare stock solutions in DMSO (≤10 mM) and dilute in phosphate-buffered saline (PBS, pH 7.4). Vortex rigorously to avoid precipitation .
- For aqueous compatibility, use sonication (30 min at 40°C) or co-solvents like ethanol (≤5% v/v) .
Advanced Research Questions
Q. How does pH influence the stability of this compound, and what degradation products form under extreme conditions?
- Methodology :
- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hrs. Analyze degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Degradation Pathways : Under acidic conditions (pH <3), expect cleavage of the piperazine ring, forming pentanol derivatives. Under alkaline conditions (pH >10), observe oxidation of the alcohol moiety .
Q. What analytical methods are most robust for quantifying this compound in biological matrices?
- Methodology :
- Sample Prep : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma .
- Quantification : Employ LC-MS/MS with deuterated internal standards (e.g., d4-piperazine analogs). Optimize MRM transitions (e.g., m/z 263 → 145 for quantification) .
Q. How does this compound interact with lipid bilayers in cellular uptake studies?
- Methodology :
- Lipophilicity Assessment : Measure logP values using shake-flask (octanol/water) or computational tools (e.g., ChemAxon). Expected logP ~1.2 due to the dihydrochloride salt .
- Cellular Uptake : Use fluorescently tagged analogs (e.g., FITC conjugation) and confocal microscopy to track localization in HEK-293 or CHO cells .
Q. How to resolve contradictions in reported synthetic yields and impurity profiles?
- Methodology :
- Reproducibility Checks : Compare reaction conditions (e.g., temperature, solvent purity) across studies. Trace impurities (e.g., unreacted piperazine) via -NMR or HRMS .
- DoE Approach : Apply Design of Experiments (DoE) to optimize variables like reaction time (6–24 hrs) and stoichiometry (1:1.2 molar ratio of pentanol to piperazine) .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
